molecular formula C14H20BrN3O3 B582049 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine CAS No. 914347-76-5

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

Cat. No. B582049
M. Wt: 358.236
InChI Key: GKKCIZYFXVJWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine is a chemical compound with the molecular formula C14H20BrN3O3 . It is used in the synthesis of various pharmaceuticals . This compound is not intended for human or veterinary use and is primarily used for research purposes.


Synthesis Analysis

The synthesis of piperidine derivatives, such as 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine, involves several reactions. The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

The molecular structure of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine is characterized by a six-membered heterocyclic ring that includes one nitrogen atom and five carbon atoms . The molecular weight of this compound is 358.236.

Scientific Research Applications

Synthesis of Piperidine Derivatives

  • Microwave-mediated Suzuki–Miyaura Cross-Couplings : A study demonstrated the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki–Miyaura coupling, highlighting a method for creating biaryl libraries with potential applications in drug development (Spencer et al., 2011).

  • Huisgen-1,3-Dipolar Cycloaddition : Another research introduced orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines as new scaffolds for combinatorial chemistry, showing the versatility of piperidine derivatives in synthesizing complex molecules for various applications (Schramm et al., 2010).

  • Palladium-catalyzed β-Selective C(sp3)-H Arylation : The study by Millet and Baudoin (2015) developed a method for the β-selective C(sp3)-H arylation of N-Boc-Piperidines, providing an efficient way to synthesize 3-arylpiperidines, crucial building blocks in pharmaceutical research (Millet & Baudoin, 2015).

Novel Compound Synthesis and Characterization

  • Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates : A study detailed the development and synthesis of novel heterocyclic amino acids, showcasing the potential of piperidine derivatives in creating new chemical entities with possible therapeutic applications (Matulevičiūtė et al., 2021).

  • Synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] : This research reported on the synthesis of a novel compound, potentially opening avenues for the development of new pharmaceuticals or research tools (Wang Qian-y, 2015).

Pharmacological Applications

  • Inhibitors and Drug Development : Research into the synthesis of potent lymphocyte function-associated antigen-1 inhibitors, and the development of HIV-1 inhibitors, demonstrates the role of piperidine derivatives in creating molecules with significant therapeutic potential, highlighting the importance of such chemical structures in drug discovery and development (Latli et al., 2011); (Dai Qiu-yun, 2011).

properties

IUPAC Name

tert-butyl 3-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(9-18)20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKCIZYFXVJWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661757
Record name tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

CAS RN

914347-76-5
Record name tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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